AR-12 hydrochloride
Description
Background of Compound Origin and Research Evolution
The investigation into AR-12 hydrochloride, also known as OSU-03012, began in the context of cancer research, branching out into infectious disease studies as its wide-ranging biological effects became more apparent.
This compound is a pyrazole (B372694) derivative that is structurally derived from celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov Celecoxib's primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. wikipedia.orgwikipedia.org However, a crucial distinction of AR-12 is that it does not possess this COX-2 inhibitory activity. nih.govacs.org This divergence in mechanism means that its biological effects are not related to the anti-inflammatory pathways targeted by celecoxib.
Initial mechanism of action studies proposed that AR-12's anticancer effects were due to the inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key enzyme in cellular survival and proliferation pathways. nih.govacs.orgmedkoo.com Subsequent research, however, has presented a more complex picture. Some studies were unable to observe direct inhibition of PDK1 in vitro, suggesting that while the compound may affect related pathways, its mechanism is not straightforward. nih.govacs.org Further investigations have identified other molecular targets, including the inhibition of acetyl coenzyme A (acetyl-CoA) synthetase in fungi, which is crucial for carbon metabolism and histone acetylation. nih.govacs.orgnih.gov It has also been found to interact with chaperone proteins like GRP78, leading to a loss of chaperone functionality and making cells more susceptible to autophagic processes. medkoo.comncats.io
Preclinical research has unveiled a remarkable spectrum of biological activities for AR-12, positioning it as a compound with broad therapeutic potential. nih.govacs.org Initially developed as an anticancer agent, it has demonstrated activity in a wide array of tumor models, including those for breast, lung, prostate, pancreatic, and brain cancers. ncats.io Beyond oncology, AR-12 exhibits significant anti-infective properties.
Its activities include:
Antifungal: AR-12 shows broad-spectrum, fungicidal activity against a variety of yeasts, molds, and dimorphic fungi, such as Candida albicans, Cryptococcus neoformans, Fusarium, and Mucor. nih.govnih.govncats.io Notably, it is also effective against fungal strains that are resistant to existing drugs like azoles and echinocandins. nih.govncats.io
Antibacterial: The compound has demonstrated bactericidal effects against several pathogens. It inhibits the growth of intracellular bacteria like Salmonella enterica and Francisella tularensis. acs.orgnih.gov Studies have also shown it has direct and host-targeted antibacterial activity against Mycobacterium abscessus and can kill Group A Streptococcus (GAS). medkoo.comnih.govresearchgate.net
Antiviral: Research indicates AR-12 has broad-spectrum antiviral capabilities. acs.orgncats.io It has been shown to reduce the replication of hemorrhagic fever viruses, including Lassa, Marburg, and Ebola, by targeting host cell processes necessary for viral replication rather than the virus itself. nih.govacs.org It also suppresses the expression of GRP78, a protein implicated in SARS-CoV-2 replication. medkoo.com
Anti-prion: In studies on neurodegenerative disorders, AR-12 and its analogue AR-14 were found to reduce the levels of the pathogenic prion protein (PrPSc) in infected cell lines, suggesting potential as a therapeutic agent for prion diseases. researchgate.net
| Preclinical Biological Activity of AR-12 | Pathogen/Cell Type Studied | Key Research Finding | Reference(s) |
| Anticancer | Breast, Lung, Prostate, Pancreatic, Brain Cancers | Inhibits PDK-1 pathway, involved in cell growth and proliferation. | medkoo.comncats.io |
| Antifungal | Candida spp., Cryptococcus neoformans, Fusarium, Mucor | Fungicidal activity, including against azole- and echinocandin-resistant isolates. | nih.govnih.govncats.io |
| Antibacterial | Mycobacterium abscessus, Group A Streptococcus | Exhibits direct and host-targeted antibacterial action; synergistic with gentamicin (B1671437). | medkoo.comnih.govresearchgate.net |
| Antiviral | Lassa, Marburg, Ebola, SARS-CoV-2 | Reduces viral replication by targeting host cell processes and chaperone proteins. | nih.govacs.orgmedkoo.com |
| Anti-prion | Prion-infected neuronal cells | Reduces levels of pathogenic prion protein (PrPSc) and clears infection in cells. | researchgate.net |
Significance of Investigating this compound in Biomedical Research
The unique characteristics of this compound make it a significant subject of investigation, offering potential solutions to long-standing medical challenges and contributing to the development of new treatment paradigms.
The treatment of life-threatening invasive infections remains a major challenge in modern medicine, partly because few new classes of antifungal drugs have been introduced in recent decades. nih.govnih.gov This scarcity of novel treatments makes the development of antimicrobial resistance a critical threat. AR-12 addresses this challenge directly by presenting a novel mechanism of action—the inhibition of fungal acetyl-CoA synthetase. nih.govnih.gov This provides a new target that is distinct from those of existing antifungal agents.
Furthermore, AR-12 has demonstrated efficacy against fungal isolates that are already resistant to established drugs like fluconazole (B54011). nih.govncats.io Its ability to act synergistically with existing antibiotics, such as gentamicin against Group A Streptococcus, offers another strategy to combat difficult-to-treat bacterial infections. nih.govresearchgate.net By providing a new class of anti-infective small molecules with a broad spectrum of activity, AR-12 represents a promising candidate for overcoming the hurdles of drug resistance and the limited arsenal (B13267) of available therapies. nih.govnih.gov
The research journey of this compound is an example of drug repurposing—exploring a compound developed for one condition (cancer) for entirely new applications (infectious diseases). acs.org This strategy can accelerate the development of new treatments. The identification of acetyl-CoA synthetase as a key target for its antifungal activity establishes a new therapeutic approach for infectious diseases. acs.orgresearchgate.net
Investigating compounds like AR-12, which act on host-cell processes to inhibit viral replication, contributes to the development of host-targeted antiviral therapies. nih.govacs.org This is a significant modality as it could offer broad-spectrum activity against multiple viruses and potentially lower the risk of the virus developing resistance to the drug. The study of AR-12's multi-target profile, from protein kinases to chaperone proteins and metabolic enzymes, pushes the boundaries of traditional "one-drug, one-target" discovery, paving the way for novel therapeutic strategies that address complex diseases through multiple mechanisms. acs.orgncats.io
| Identified Molecular Targets of AR-12 | Associated Biological Activity | Reference(s) |
| PDK-1 (Phosphoinositide-dependent protein kinase-1) | Anticancer | nih.govmedkoo.comncats.io |
| Acetyl-CoA Synthetase | Antifungal | nih.govacs.orgnih.gov |
| GRP78/BiP (Chaperone Protein) | Antiviral, Anticancer | nih.govmedkoo.comncats.io |
| HSP90/HSP70 family (Chaperone Proteins) | Antiviral | ncats.io |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1471979-81-3 |
|---|---|
Molecular Formula |
C26H20ClF3N4O |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H19F3N4O.ClH/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22;/h1-14H,15,30H2,(H,31,34);1H |
InChI Key |
IMZZYMJAWYNHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Molecular Mechanisms and Cellular Pathways
Kinase Inhibition Profiles and Associated Signaling Pathways
AR-12 hydrochloride is a direct inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1). rndsystems.comapexbt.com In cell-free assays, AR-12 has demonstrated potent inhibition of recombinant PDK1 with a half-maximal inhibitory concentration (IC50) of 5 µM. apexbt.comCurrent time information in Loralai, PK.selleckchem.com This inhibition is a key initiating event in the compound's mechanism of action, as PDK1 is a master regulator of several AGC kinases. rndsystems.com The binding of AR-12 to PDK1 prevents the subsequent phosphorylation and activation of its downstream targets. rndsystems.comcancer.gov
Table 1: In Vitro Inhibition of PDK1 by this compound
| Kinase | Assay Type | IC50 | Reference |
|---|---|---|---|
| PDK1 | Cell-free recombinant kinase assay | 5 µM | apexbt.comCurrent time information in Loralai, PK.selleckchem.com |
As a direct consequence of PDK1 inhibition, this compound significantly modulates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. rndsystems.comcancer.govncats.io PDK1 is a crucial component of this pathway, responsible for phosphorylating and activating Akt. By inhibiting PDK1, AR-12 effectively blocks the signal transduction downstream of PI3K. rndsystems.com This disruption of the PI3K/Akt cascade is a central element of AR-12's cellular activity. The dysregulation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, and its inhibition is a key therapeutic strategy. rndsystems.com
The inhibition of PDK1 by this compound leads to a subsequent reduction in the phosphorylation and activation of Protein Kinase B (Akt), also known as PKB. rndsystems.comaacrjournals.org Specifically, treatment with AR-12 has been shown to inhibit the phosphorylation of Akt at both threonine 308 (Thr308) and serine 473 (Ser473) residues in various cancer cell lines. aacrjournals.org The phosphorylation at these sites is critical for the full activation of Akt. By preventing this activation, AR-12 effectively curtails the diverse downstream effects of Akt, which include promoting cell survival and proliferation. rndsystems.com
Table 2: Effect of this compound on Akt Phosphorylation
| Cell Line | Phosphorylation Site | Effect | Reference |
|---|---|---|---|
| U266 Myeloma Cells | Thr308 | Inhibition | aacrjournals.org |
| U266 Myeloma Cells | Ser473 | Inhibition | aacrjournals.org |
| Thyroid Carcinoma Cells | Not specified | Suppression | selleckchem.com |
Research has indicated that this compound can also modulate the activity of p21-activated kinases (PAKs). Specifically, in thyroid carcinoma cells, AR-12 has been shown to be an ATP-competitive inhibitor of PAK activity. selleckchem.comresearchgate.netmdpi.com This inhibition of PAK, a key regulator of cell motility and cytoskeletal dynamics, suggests another mechanism by which AR-12 exerts its effects on cancer cells. researchgate.net
As a downstream effector of JAK2, the activity of Signal Transducer and Activator of Transcription 3 (STAT3) is also influenced by this compound. In multiple myeloma cells, treatment with AR-12 led to the down-regulation of phosphorylated STAT3 at both tyrosine 705 (Tyr705) and serine 727 (Ser727). aacrjournals.org The phosphorylation of Tyr705 is primarily mediated by the JAK family of kinases. The reduction in phosphorylation at this site following AR-12 treatment further supports the compound's inhibitory effect on the JAK/STAT pathway. aacrjournals.org The decrease in Ser727 phosphorylation is likely a consequence of the inhibition of the PI3K/Akt pathway, as mTOR, a downstream effector of Akt, is known to mediate this phosphorylation. aacrjournals.org
Chaperone Protein Interactions and Stress Responses
This compound significantly impacts the cellular machinery responsible for maintaining protein homeostasis, particularly through its interaction with chaperone proteins and the induction of stress responses within the endoplasmic reticulum.
AR-12 has been shown to reduce the function and ATPase activities of multiple chaperones belonging to the Heat Shock Protein 90 (HSP90) and Heat Shock Protein 70 (HSP70) families. This inhibition disrupts the proper folding and stability of a wide range of client proteins, many of which are crucial for cell survival and proliferation. Research has also demonstrated that treatment with AR-12 reduces the association of viral proteins with HSP90 and HSP70, highlighting a mechanism that can impede viral replication. In some contexts, while AR-12 reduces the protein levels of HSP90, it has been observed to stimulate the expression of HSP70.
Table 1: Effects of AR-12 on Heat Shock Proteins
| Target Protein | Effect of AR-12 | Observed Consequence |
|---|---|---|
| HSP90 | Inhibition of function and ATPase activity; Reduced protein levels | Decreased stability of client proteins; Reduced association with viral proteins |
| HSP70 Family | Inhibition of function and ATPase activity; Stimulated expression | Disruption of protein folding; Reduced association with viral proteins |
The 78-kDa glucose-regulated protein (GRP78), also known as BiP, is a master regulator of endoplasmic reticulum (ER) function and stress. AR-12 treatment has been observed to downregulate this crucial chaperone. Western immunoblotting has shown a reduction in the protein levels of GRP78 following exposure to AR-12. Furthermore, AR-12 has been found to decrease the association of viral proteins with GRP78, suggesting a disruption of the chaperone's role in viral protein processing.
A primary mechanism of AR-12's action is the induction of an endoplasmic reticulum stress response. This is achieved, in part, through the PKR-like endoplasmic reticulum kinase (PERK)-dependent induction of ER stress signaling. The disruption of chaperone function, including the downregulation of GRP78/BiP, contributes to an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR), a hallmark of ER stress.
AR-12 is a potent inducer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. The compound inactivates mTOR and elevates the phosphorylation of ATG13 at serine 318. Concurrently, the AR-12-induced ER stress response leads to an eIF2α-dependent increase in the expression of Beclin 1 and LC3, key proteins in the autophagy pathway. This cascade of events stimulates the formation of autophagosomes, the double-membraned vesicles that sequester cellular components for degradation. Studies have shown that AR-12 stimulates the co-localization of viral proteins with LC3 in autophagosomes, indicating that it can target viral components for autophagic clearance. The anti-viral effects of AR-12 can be diminished by knocking down Beclin 1, which suppresses the drug-induced formation of autophagosomes.
Table 2: AR-12's Influence on Autophagy Pathway Components
| Pathway Component | Effect of AR-12 Treatment | Result |
|---|---|---|
| mTOR | Inactivation | Promotion of autophagy initiation |
| ATG13 S318 | Elevated phosphorylation | Promotion of autophagy initiation |
| Beclin 1 | Increased expression | Stimulation of autophagosome formation |
| LC3 | Increased expression and conversion to LC3-II | Marker for autophagosome formation |
Impact on Apoptosis and Cell Viability Regulation
The cellular stress induced by AR-12 ultimately converges on pathways that regulate cell viability and programmed cell death, or apoptosis.
The induction of severe and prolonged endoplasmic reticulum stress is a known trigger for apoptosis. One of the key mediators of ER stress-induced apoptosis is caspase-12. While direct activation of caspases by AR-12 is not explicitly detailed in the provided research, the compound's established role in inducing a potent ER stress response suggests a potential link to caspase-dependent cytotoxicity. The ER stress initiated by AR-12 can lead to the activation of downstream effector caspases, which are the executioners of apoptosis, leading to the dismantling of the cell.
Activation of Cathepsin-Dependent Cytotoxicity
Current scientific literature does not provide direct evidence to confirm that this compound activates a cathepsin-dependent cytotoxic pathway. However, some studies suggest the compound can induce cell death through mechanisms that are independent of caspases. Research on multiple myeloma cells demonstrated that while AR-12 (also known as OSU-03012) induced the cleavage of caspases 3, 8, and 9, the inhibition of these caspases did not prevent cell death. nih.gov This finding indicates the involvement of alternative, caspase-independent cell death pathways, though a specific role for cathepsins has not been explicitly established. nih.gov
Inhibition of X-linked Inhibitor of Apoptosis (XIAP)
AR-12 has been shown to down-regulate the expression of the X-linked inhibitor of apoptosis (XIAP). nih.gov XIAP is a key anti-apoptotic protein that directly binds to and inhibits caspases, thereby blocking programmed cell death. In studies involving multiple myeloma (MM) cells, treatment with OSU-03012 led to a reduction in XIAP levels. nih.govaacrjournals.org The down-regulation of this crucial survival protein likely contributes to the cytotoxic effects of AR-12, as it lowers the threshold for apoptosis induction. aacrjournals.org The precise mechanism for this down-regulation may be linked to the compound's inhibitory effects on upstream signaling pathways, such as the PI3K/Akt and STAT3 pathways, which are known to regulate XIAP expression. aacrjournals.org
Regulation of Survivin Expression
The expression of survivin, another member of the inhibitor of apoptosis protein (IAP) family, is also negatively regulated by AR-12. nih.gov Survivin plays a dual role in promoting cell proliferation and inhibiting apoptosis. Research in multiple myeloma cells has demonstrated that OSU-03012 treatment leads to the down-regulation of survivin. nih.govaacrjournals.org This effect is considered an important aspect of the compound's anti-cancer activity. aacrjournals.org The reduction in survivin levels may be a consequence of AR-12's ability to inhibit signaling pathways like Akt and STAT3, which are involved in the transcriptional regulation of the survivin gene. aacrjournals.org The loss of survivin can disrupt cell cycle progression and sensitize cells to apoptotic stimuli. aacrjournals.org
Metabolic Enzyme Modulation
Inhibition of Fungal Acetyl Coenzyme A Synthetase (Acs)
A significant mechanism of action for AR-12 is its inhibition of fungal acetyl-coenzyme A (acetyl-CoA) synthetase (Acs). This enzyme is vital for many fungal pathogens, which rely on it to produce acetyl-CoA from acetate. In contrast, mammalian cells primarily generate acetyl-CoA through a different enzyme, ATP-citrate lyase, making fungal Acs an attractive therapeutic target.
AR-12 demonstrates broad-spectrum antifungal activity against a variety of yeasts, molds, and dimorphic fungi. This activity is attributed to its role as a time-dependent, ATP-competitive inhibitor of fungal Acs. The inhibition of this enzyme disrupts critical metabolic processes in fungal cells, leading to phenotypes such as decreased histone acetylation and the induction of autophagy.
| Fungal Group | Examples | Observed Activity of AR-12 |
|---|---|---|
| Yeasts | Candida albicans, non-albicans Candida spp., Cryptococcus neoformans | Fungicidal activity, including against azole- and echinocandin-resistant isolates. |
| Molds | Fusarium, Mucor | Inhibitory activity observed. |
| Dimorphic Fungi | Blastomyces, Histoplasma, Coccidioides | Inhibitory activity observed. |
Assessment of Activity Against Mammalian Acetyl Coenzyme A Synthetase 2 (ACCS2)
While AR-12 is a potent inhibitor of the fungal Acs enzyme, it exhibits only weak inhibitory activity against the human counterpart, acetyl-CoA synthetase 2 (ACCS2). This selectivity is a key feature, suggesting a favorable therapeutic window for its antifungal applications. The primary reliance of mammalian cells on ATP-citrate lyase for acetyl-CoA synthesis further underscores the potential for targeting the fungal enzyme with minimal impact on host cell metabolism.
Nucleic Acid and Protein Synthesis Interference
AR-12 does not appear to interfere with nucleic acid or protein synthesis through direct inhibition of the core replication or translation machinery. Instead, its effects are mediated through the inhibition of chaperone proteins, which are essential for the correct folding, stability, and function of newly synthesized proteins. nih.govnih.gov
The compound has been identified as an inhibitor of the ATPase activity of multiple chaperones, particularly GRP78 (also known as BiP), as well as members of the HSP90 and HSP70 families. nih.govnih.gov This inhibition leads to the destabilization and subsequent degradation of client proteins that rely on these chaperones. nih.gov This mechanism is particularly relevant in the context of viral infections, where AR-12 has been shown to suppress the production of infectious virions. nih.govresearchgate.net By inhibiting GRP78, a chaperone required for the life cycle of many viruses, AR-12 can prevent the proper folding and processing of viral proteins, such as the SARS-CoV-2 spike protein, thereby impeding viral replication. nih.govnih.govnih.gov This action represents an indirect interference with the final stages of functional protein production.
| Target Chaperone | Effect of AR-12 Inhibition | Downstream Consequence |
|---|---|---|
| GRP78/BiP | Inhibits ATPase activity, destabilizes the protein. nih.govnih.gov | Induces ER stress, suppresses viral protein production and replication. nih.govresearchgate.net |
| HSP90 Family | Inhibits ATPase activity, reduces protein levels. nih.govnih.gov | Degradation of client proteins, including viral proteins. nih.gov |
| HSP70 Family | Inhibits ATPase activity. nih.gov | Reduced association with viral proteins, contributing to anti-viral effects. nih.govuow.edu.au |
Impeding Bacterial Protein Synthesis
The antibacterial mechanism of AR-12 also involves the disruption of protein synthesis. The same study on Group A Streptococcus demonstrated that exposure to AR-12 resulted in a notable decrease in the total protein content within the bacteria. nih.gov Further research on ampicillin- and kanamycin-resistant Escherichia coli and multidrug-resistant Neisseria gonorrhoeae indicated that AR-12 can exert its effect by reducing the expression of DnaK, a key heat shock protein involved in protein folding and stability. nih.gov The inhibition of essential protein synthesis and proper protein folding machinery contributes to the bactericidal effects of AR-12. nih.govnih.gov
Table 1: Effects of AR-12 on Group A Streptococcus (GAS)
| Parameter | Effect of AR-12 Treatment | Reference |
|---|---|---|
| Nucleic Acid Content | Remarkable reduction | nih.gov |
| Protein Content | Remarkable reduction | nih.gov |
| DnaK Expression | Inhibited | nih.gov |
| Bacterial Growth | Dose-dependent reduction | nih.gov |
| Viability | Significantly killed within 2 hours at 2.5 µg/mL | nih.gov |
Effects on Histone Acetylation in Fungal Cells
In fungal cells, AR-12 has a distinct mechanism of action that involves the modulation of histone acetylation, a critical epigenetic process for regulating gene expression. acs.org AR-12 functions as an inhibitor of acetyl-CoA synthetase, an enzyme responsible for producing acetyl-CoA. acs.orgnih.gov Acetyl-CoA is the donor of acetyl groups for the acetylation of histones by histone acetyltransferases.
By inhibiting acetyl-CoA synthetase, AR-12 effectively reduces the available pool of acetyl-CoA, leading to decreased histone acetylation. acs.org This has been experimentally demonstrated in several fungal species, including Candida albicans, Saccharomyces cerevisiae, and Cryptococcus neoformans. acs.org Western blot analysis of AR-12-treated fungal cells revealed a lower ratio of acetylated histone H3 to total histone H3. acs.org This hypoacetylation of histones can alter chromatin structure and gene expression, contributing to the antifungal effects of AR-12, which include the induction of autophagy and a loss of cellular integrity. acs.org
Table 2: Effect of AR-12 on Histone H3 Acetylation in Fungal Species
| Fungal Species | Concentration of AR-12 | Observed Effect | Reference |
|---|---|---|---|
| Candida albicans | 4 µg/mL | Reduced ratio of acetylated histone H3 to total histone H3 | acs.org |
| Saccharomyces cerevisiae | 2 µg/mL | Reduced histone H3 acetylation | acs.org |
| Cryptococcus neoformans | Not specified | Reduced histone H3 acetylation | acs.org |
Preclinical Efficacy Studies: in Vitro Investigations
Antifungal Research Applications
AR-12 hydrochloride exhibits a broad spectrum of activity against a variety of fungal pathogens, positioning it as a promising candidate for further antifungal drug development. nih.govncats.ionih.gov
In vitro studies have consistently demonstrated the efficacy of this compound against pathogenic yeasts. It is active against multiple clinical isolates of Candida albicans, with a typical Minimum Inhibitory Concentration (MIC) of 4 μg/ml. nih.gov Its activity extends to non-albicans Candida species, which are often associated with increased resistance to standard antifungal treatments. nih.govnih.gov Species such as Candida glabrata, Candida krusei, Candida parapsilosis, Candida dubliniensis, and Candida tropicalis have shown susceptibility to the compound. nih.govnih.gov
Furthermore, this compound is effective against clinical isolates of Cryptococcus neoformans, a significant cause of meningitis in immunocompromised individuals. nih.govmdpi.com The MIC for these strains is also reported to be around 4 μg/ml. nih.gov
| Yeast Species | Reported MIC (μg/ml) | Reference |
|---|---|---|
| Candida albicans | 4 | nih.gov |
| non-albicans Candida spp. (e.g., C. glabrata, C. krusei) | 4 | nih.gov |
| Cryptococcus neoformans | 4 | nih.govmdpi.com |
The antifungal activity of this compound is not limited to yeasts. Research has shown its effectiveness against pathogenic molds, including species of Fusarium and Mucor. nih.govnih.gov These molds are known to cause severe and often life-threatening infections, particularly in individuals with weakened immune systems. The MICs for these molds are reported to be in the range of 2 to 4 μg/ml. nih.govnih.gov
This compound has also demonstrated in vitro activity against dimorphic fungi, which can exist in both mold and yeast forms. nih.govnih.gov This includes clinically important pathogens such as Blastomyces dermatitidis, Histoplasma capsulatum, and Coccidioides immitis. nih.gov The reported MICs for these organisms are consistent with those observed for other fungi, falling within the 2 to 4 μg/ml range. nih.govnih.gov
| Fungal Group | Examples | Reported MIC Range (μg/ml) | Reference |
|---|---|---|---|
| Molds | Fusarium, Mucor | 2 - 4 | nih.govnih.gov |
| Dimorphic Fungi | Blastomyces, Histoplasma, Coccidioides | 2 - 4 | nih.govnih.gov |
A significant finding in the preclinical evaluation of this compound is its activity against fungal strains that are resistant to current antifungal drug classes. nih.govnih.gov The compound has shown efficacy against azole-resistant and echinocandin-resistant isolates of Candida. nih.govnih.gov This suggests that this compound may have a mechanism of action that is distinct from these established drug classes, potentially offering a new therapeutic avenue for treating drug-resistant fungal infections.
Research has indicated that this compound can act synergistically with existing antifungal drugs. nih.govnih.gov For instance, it has been shown to enhance the activity of fluconazole (B54011) against C. neoformans. nih.govmdpi.com Furthermore, subinhibitory concentrations of AR-12 can increase the susceptibility of fluconazole- and echinocandin-resistant Candida isolates to these drugs. nih.govnih.gov This potential for combination therapy could be crucial in overcoming drug resistance and improving treatment outcomes.
Antibacterial Research Applications
In addition to its potent antifungal properties, this compound has demonstrated a broad range of antibacterial activity in preclinical studies. nih.gov It has shown effectiveness against various bacterial pathogens, including those that are multi-drug resistant and those that can survive within host cells. nih.gov
Research has highlighted its activity against Mycobacterium abscessus, a notoriously difficult-to-treat, multi-drug resistant bacterium. nih.gov In vitro studies showed that AR-12 had a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of 8 mg/liter for both subspecies abscessus and massiliense. nih.gov Notably, AR-12 exhibited greater intracellular antibacterial activity against M. abscessus within macrophages compared to the antibiotic amikacin. nih.gov
Furthermore, AR-12 has been investigated for its efficacy against Streptococcus pyogenes (Group A Streptococcus). Studies have shown that AR-12 can dose-dependently reduce the growth of this bacterium and exhibits bactericidal effects. nih.gov Interestingly, a synergistic effect was observed when AR-12 was combined with the antibiotic gentamicin (B1671437), suggesting potential for combination therapies against invasive Group A Streptococcus infections. nih.gov Preclinical research has also noted its activity against intracellular bacteria such as Salmonella enterica and Francisella tularensis. nih.govwikipedia.org
| Bacterial Species | Key Findings | Reference |
|---|---|---|
| Mycobacterium abscessus | MIC90 of 8 mg/liter; significant intracellular activity. | nih.gov |
| Streptococcus pyogenes (Group A Streptococcus) | Bactericidal activity; synergistic with gentamicin. | nih.gov |
| Salmonella enterica | Activity against intracellular bacteria noted. | nih.govwikipedia.org |
| Francisella tularensis | Activity against intracellular bacteria noted. | nih.govwikipedia.org |
Bactericidal Activity Against Gram-Positive Bacteria (e.g., Group A Streptococcus)
AR-12, a pyrazole (B372694) derivative, has demonstrated significant bactericidal effects against Gram-positive bacteria, specifically Group A Streptococcus (GAS). nih.govnih.gov In vitro studies have shown that AR-12 can dose-dependently reduce the growth of GAS. nih.govnih.gov At a concentration of 2.5 μg/mL, AR-12 was observed to significantly kill GAS within a two-hour timeframe. nih.govnih.gov This bactericidal activity is attributed to its ability to interfere with essential cellular processes. Research indicates that AR-12 causes a notable reduction in the nucleic acid and protein content of GAS. nih.govnih.gov Furthermore, it has been shown to inhibit the expression of heat shock protein DnaK and various streptococcal exotoxins. nih.govnih.gov
Microscopic examination using scanning electron microscopy has revealed that GAS treated with AR-12 exhibits structural abnormalities, including incomplete septa and the formation of micro-spherical structures protruding from the cell walls. nih.govresearchgate.net Spectrophotometric analysis has confirmed that while lower concentrations (0.5 μg/mL) of AR-12 can reduce the growth rates of GAS strains A20 and NZ131, a concentration of 2.5 μg/mL completely inhibits their growth. mdpi.com A colony-forming unit (CFU)-based assay further substantiated these findings, showing a significant reduction in viable bacterial cells upon treatment with 2.5 μg/mL of AR-12. mdpi.com
Interactive Data Table: In Vitro Bactericidal Activity of AR-12 against Group A Streptococcus (GAS)
| Parameter | Concentration of AR-12 | Observation | Reference |
| GAS Growth | Dose-dependent | Reduction in GAS growth | nih.govnih.gov |
| Bactericidal Effect | 2.5 μg/mL | Significant killing of GAS within 2 hours | nih.govnih.gov |
| Macromolecule Content | 2.5 μg/mL | Remarkable reduction in nucleic acid and protein content | nih.govnih.gov |
| Protein Expression | Not specified | Inhibition of heat shock protein DnaK and streptococcal exotoxins | nih.govnih.gov |
| Bacterial Growth (Spectrophotometry) | 2.5 μg/mL | Complete inhibition of bacterial growth | mdpi.com |
| Bacterial Viability (CFU Assay) | 2.5 μg/mL | Significant reduction in surviving A20 and NZ131 strains | mdpi.com |
Activity Against Intracellular Bacteria (e.g., Salmonella enterica, Francisella tularensis, Leishmania donovani, Mycobacterium abscessus)
AR-12 has been reported to inhibit the growth of several intracellular pathogens. researchgate.netmdpi.com Research has demonstrated its activity against Salmonella enterica, Francisella tularensis, and Leishmania donovani. researchgate.netmdpi.com One of the proposed mechanisms for its action against intracellular Salmonella enterica serovar Typhimurium is the modulation of host cell pathways, including autophagy and the Akt kinase pathway. nih.gov Studies have shown that AR-12 does not directly inhibit the growth of planktonic Salmonella but is effective in killing the bacteria within infected macrophages. nih.gov
In the context of Francisella tularensis, the causative agent of tularemia, AR-12 has been shown to induce autophagy in THP-1 human macrophages, leading to a potent inhibition of the intracellular survival of F. tularensis (type A strain, Schu S4) and F. novicida. nih.gov This effect is associated with an increased co-localization of the bacteria with autophagosomes. nih.gov It is noteworthy that AR-12 did not exhibit a direct inhibitory effect on the growth of F. novicida in broth culture, suggesting its mechanism is host-cell directed. nih.gov
The compound has also been investigated for its efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis. While AR-12 showed minimal direct toxicity to Leishmania promastigotes, it demonstrated dose- and time-dependent clearance of intracellular amastigotes in bone marrow-derived macrophages. nih.gov
Furthermore, AR-12 has shown significant antibacterial activity against Mycobacterium abscessus, a challenging nontuberculous mycobacterium. nih.govresearchgate.net In vitro studies on a large number of clinical isolates revealed MIC50 and MIC90 values of 4 mg/liter and 8 mg/liter, respectively, for both M. abscessus subsp. abscessus and subsp. massiliense. nih.govresearchgate.net Importantly, AR-12 exhibited greater intracellular antibacterial activity against M. abscessus within macrophages compared to the antibiotic amikacin. nih.govresearchgate.net
Interactive Data Table: In Vitro Activity of AR-12 against Intracellular Bacteria
| Intracellular Pathogen | Host Cell Type | Key Findings | Reference |
| Salmonella enterica | Macrophages | Effective killing of intracellular bacteria via autophagy and Akt-dependent mechanisms. | nih.govnih.gov |
| Francisella tularensis | THP-1 human macrophages | Potent inhibition of intracellular survival through induction of autophagy. | nih.gov |
| Leishmania donovani | Bone marrow-derived macrophages | Dose- and time-dependent clearance of intracellular amastigotes. | nih.gov |
| Mycobacterium abscessus | Macrophages | High in vitro activity (MIC90 of 8 mg/liter) and significant intracellular antibacterial activity. | nih.govresearchgate.netnih.gov |
Synergistic Effects with Established Antibacterial Agents (e.g., Gentamicin)
Research has indicated that AR-12 can act synergistically with established antibacterial agents, enhancing their efficacy. nih.govresearchgate.net A notable example is its combination with gentamicin against Group A Streptococcus (GAS). nih.govresearchgate.net Studies have shown that a combination of sub-minimum inhibitory concentrations (sub-MICs) of AR-12 and gentamicin results in a synergistic antibacterial effect against GAS replication in vitro. nih.gov The fractional inhibitory concentration (FIC) index for the combination of AR-12 and gentamicin against two different GAS strains was calculated to be 0.3, which is indicative of a synergistic interaction. researchgate.net This suggests that AR-12 could potentially be used to lower the required doses of conventional antibiotics. nih.gov
Antiviral Research Applications
Inhibition of Flavivirus Replication (e.g., Zika Virus, Dengue Virus)
AR-12 has demonstrated inhibitory effects against flaviviruses. researchgate.net It has been shown to inhibit the replication of Zika virus (ZIKV) and Dengue virus (DENV) in cellular models. researchgate.netnih.gov For ZIKV, AR-12 was found to inhibit strains from both the African and Asian/American lineages in Huh-7 and neuronal cells, with an IC50 consistently below 2 μM. nih.gov The antiviral effect against ZIKV is believed to be mediated through the down-regulation of the PI3K/Akt pathway. nih.gov Furthermore, derivatives of AR-12, namely P12-23 and P12-34, have been developed and shown to suppress the replication of DENV, ZIKV, and Japanese encephalitis virus (JEV) at nanomolar concentrations. nih.gov These derivatives are thought to act by targeting the host's de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov
Activity Against Hemorrhagic Fever Viruses (e.g., Lassa Virus, Marburg Virus, Ebola Virus)
AR-12 has been identified as an inhibitor of several hemorrhagic fever viruses. researchgate.netmdpi.com Research has shown that it can inhibit the replication of Lassa virus, Marburg virus, and Ebola virus in cell-based assays. researchgate.netmdpi.com A study testing a panel of kinase inhibitors found that OSU-03012 (AR-12) inhibited the replication of Lassa, Ebola, Marburg, and Nipah viruses. nih.gov The antiviral activity of AR-12 is thought to be host-directed, potentially by modulating critical chaperone proteins like GRP78, HSP70, and HSP90, which are essential for viral replication and assembly. globenewswire.com
Broad-Spectrum Antiviral Activities
The antiviral activity of AR-12 extends to a broad range of viruses. globenewswire.com This broad-spectrum activity is attributed to its host-targeting mechanism, which can circumvent viral drug resistance mechanisms. globenewswire.com Besides flaviviruses and hemorrhagic fever viruses, AR-12 has shown potent antiviral activity in the 0.3-1.2 micromolar (µM) range against other viruses, including Influenza A and Tacaribe virus. globenewswire.com The compound's ability to inhibit host chaperone proteins is believed to be a key contributor to its wide-ranging antiviral effects. globenewswire.com
Antineoplastic Research Applications
This compound, a derivative of celecoxib, has demonstrated notable antineoplastic properties in a variety of preclinical in vitro settings. cancer.govmedchemexpress.com This small-molecule compound is recognized as an inhibitor of phosphoinositide-dependent kinase-1 (PDK1), a key component in cellular signaling pathways that govern growth and proliferation. cancer.govaacrjournals.org Its activity has been observed in numerous cancer models, including solid tumors and hematological malignancies. researchgate.net
Table 1: Antineoplastic Research Applications of this compound
| Application Area | Key Findings | References |
|---|---|---|
| Cell Proliferation | Inhibits proliferation in a wide range of cancer cell lines. | researchgate.net |
| Apoptosis Induction | Induces programmed cell death in tumor cells. | cancer.govmedchemexpress.comaacrjournals.org |
| Cell Cycle Modulation | Causes cell cycle arrest, primarily at the G2/M phase. | aacrjournals.orgresearchgate.net |
Suppression of Proliferation in Diverse Cancer Cell Lines
Preclinical studies have established that AR-12 is effective against a broad spectrum of cancer cell types. Research highlights its efficacy in models of breast, lung, prostate, pancreatic, and brain cancers, as well as in hematological malignancies. researchgate.net For instance, in studies involving prostate cancer cells (PC-3), AR-12 inhibited cell viability with an IC50 value of 5 μM and was effective at suppressing proliferation at sub-micromolar concentrations. medchemexpress.com In multiple myeloma cell lines, AR-12 demonstrated a dose-dependent inhibition of cell growth. aacrjournals.org This broad activity suggests that AR-12 targets fundamental mechanisms of cell proliferation common to many forms of cancer.
Induction of Apoptosis in Cancer Cells
A key mechanism of AR-12's anticancer activity is the induction of apoptosis, or programmed cell death. cancer.gov By inhibiting the PDK1/Akt signaling pathway, AR-12 can trigger apoptosis in tumor cells. cancer.gov This has been demonstrated in prostate cancer cells through evidence of DNA fragmentation and PARP cleavage, which are hallmarks of apoptosis. medchemexpress.com In endometrial cancer models, AR-12 was shown to induce apoptosis via the mitochondrial pathway. researchgate.net Furthermore, research on multiple myeloma cells confirmed that treatment with AR-12 leads to the induction of apoptosis. aacrjournals.org The compound's ability to stimulate apoptosis is also linked to its effect on chaperone proteins like GRP78, a key regulator of the endoplasmic reticulum (ER) stress response. jst.go.jpmdpi.comresearchgate.net Inhibition of GRP78 can sensitize cancer cells to apoptosis. jst.go.jpspandidos-publications.com
Differential Effects on Cancer Cells Versus Non-Malignant Cells
A critical aspect of cancer therapeutic development is the selective targeting of malignant cells over healthy ones. Some research suggests that certain anticancer agents can exhibit differential effects. For example, n-3 polyunsaturated fatty acids have been reported to selectively inhibit tumor cell proliferation while being less toxic to normal cells. aacrjournals.org Similarly, nanoparticles derived from Spirulina have shown significant cytotoxic effects on various cancer cell lines with minimal impact on non-cancerous cells, a difference attributed to higher uptake by the cancer cells. dovepress.com In the context of AR-12, a study on its derivative, AR-42, noted that it arrested meningioma cells at the G2-M phase but induced G1 arrest in normal meningeal cells, suggesting a differential impact on the cell cycle that may contribute to its tolerability while potently inhibiting tumor growth. nih.gov While direct comparative cytotoxicity studies on AR-12 across a wide range of cancerous and non-malignant cell lines are not extensively detailed in the provided context, the principle of differential effects remains a key area of investigation in cancer research. iiarjournals.orgmdpi.com
Modulation of Cell Cycle Progression in Tumor Cells
The cell cycle is a fundamental process that is often dysregulated in cancer, making it a prime target for therapy. nih.govfrontiersin.org AR-12 has been shown to modulate cell cycle progression in tumor cells. In multiple myeloma cells, inhibition of PDK1 by AR-12 resulted in a G2–M cell-cycle blockade. aacrjournals.org Similarly, in studies on endometrial cancer, AR-12 treatment led to G2/M cell cycle arrest. researchgate.net This arrest prevents the cells from dividing and proliferating. The mechanism involves the disruption of key regulatory proteins, such as cyclins, which are essential for the cell to move through the different phases of its cycle. aacrjournals.orgnih.govmdpi.com For instance, the histone deacetylase inhibitor AR-42, a related compound, was found to reduce the expression of cyclin B, which is crucial for progression through the G2 phase, in meningioma cells. nih.gov
Antiprion Research Applications
Beyond its antineoplastic properties, AR-12 has been investigated for its potential in treating prion diseases. These fatal neurodegenerative disorders are caused by the misfolding of the cellular prion protein (PrPC) into a pathological, infectious form known as PrPSc. jst.go.jp
Reduction of Pathological Prion Protein (PrPSc) Levels in Infected Cell Models
In vitro studies have demonstrated that AR-12 can effectively reduce the levels of PrPSc in persistently infected cell lines. This effect has been observed in both neuronal and non-neuronal cells. The mechanism is believed to involve the induction of autophagy, a cellular process for degrading and recycling cellular components, which helps clear the pathological PrPSc aggregates. jst.go.jpnih.gov
In one study, short-term treatment with AR-12 led to a dose-dependent reduction of PrPSc in three different prion-infected cell lines. aacrjournals.org Prolonged treatment was even shown to eliminate PrPSc in a highly sensitive analysis. jst.go.jp The effective concentrations for this activity were found to be non-toxic to the cells. aacrjournals.org
Table 2: In Vitro Antiprion Efficacy of this compound
| Cell Line | Description | Prion Strain | Effective Concentration (EC50) | Reference |
|---|---|---|---|---|
| ScN2a | Mouse Neuroblastoma | 22L | 1.5 µM | aacrjournals.org |
| ScCAD5 | Catecholaminergic Neuronal | 22L | 4.0 µM | aacrjournals.org |
| ScMEF | Mouse Embryonic Fibroblast | 22L | 2.0 µM | aacrjournals.org |
Clearance of Prion Infection in Cell Culture
Preclinical in vitro studies have demonstrated the efficacy of this compound in clearing prion infections from cultured cells. Research has focused on its ability to reduce and eliminate the pathogenic, protease-resistant isoform of the prion protein (PrPSc) in various cell lines persistently infected with prions.
Detailed Research Findings
Investigations into the anti-prion potential of AR-12 have been conducted on both neuronal and non-neuronal cell lines. researchgate.net Studies showed that treatment with AR-12 leads to a significant reduction in PrPSc levels. researchgate.netresearchgate.net
Short-term treatment, typically for 72 hours, resulted in a dose-dependent decrease in PrPSc in multiple cell lines infected with the 22L prion strain. researchgate.net The effective concentration required to reduce PrPSc levels by 50% (EC50) was determined for several cell types, highlighting its potency. For instance, in scrapie-infected mouse neuroblastoma (ScN2a) cells, the EC50 was found to be 1.5 µM. researchgate.net In catecholaminergic neuronal ScCAD5 cells, the EC50 was 4 µM, while in non-neuronal scrapie-infected mouse embryonic fibroblasts (ScMEF), the EC50 was 2 µM. researchgate.net
| Cell Line | Cell Type | Prion Strain | AR-12 Concentration Range Tested (µM) | Effective Dose 50% (EC50) | Reference |
|---|---|---|---|---|---|
| ScN2a | Neuronal (Neuroblastoma) | 22L | 0.5 - 3 | 1.5 µM | researchgate.net |
| ScCAD5 | Neuronal (Catecholaminergic) | 22L | 1 - 5 | 4 µM | researchgate.net |
| ScMEF | Non-neuronal (Embryonic Fibroblast) | 22L | 0.5 - 3 | 2 µM | researchgate.net |
Prolonged exposure to AR-12 demonstrated the potential to completely cure the cells of prion infection. researchgate.netnih.gov In one study, persistently infected ScN2a cells were treated with AR-12 for 20 days, equivalent to five cell passages. researchgate.net Following this treatment period, PrPSc was no longer detectable by standard immunoblot analysis. researchgate.net
To verify the complete clearance of prion seeding activity, the highly sensitive Real-Time Quaking-Induced Conversion (RT-QuIC) assay was employed. researchgate.net The results from the RT-QuIC analysis confirmed the immunoblot findings, showing no prion conversion activity in the cells treated with AR-12. researchgate.netnih.gov Critically, the cells remained free of PrPSc even after the treatment was discontinued (B1498344) and the cells were cultured for an additional 20 days (five more passages), suggesting a permanent cure of the infection in the cell culture model. researchgate.netnih.gov The anti-prion effects of AR-12 are partly attributed to the induction of autophagy, a cellular process that facilitates the degradation of misfolded proteins like PrPSc. researchgate.netnih.govnih.gov
| Treatment Phase | Duration | Compound | PrPSc Detection by Immunoblot | Prion Seeding by RT-QuIC | Reference |
|---|---|---|---|---|---|
| Treatment | 20 Days (5 passages) | AR-12 (3 µM) | Not Detectable | No Activity | researchgate.net |
| Post-Treatment | 20 Days (5 passages) | None | Not Detectable | No Activity | researchgate.net |
| Control | 40 Days (10 passages) | DMSO (vehicle) | Positive | Positive | researchgate.net |
Preclinical Efficacy Studies: in Vivo Animal Models
Models for Antifungal Efficacy
The antifungal properties of AR-12 have been assessed in established animal models of systemic fungal infections.
AR-12 has demonstrated notable efficacy in murine models of cryptococcosis, a life-threatening fungal infection caused by Cryptococcus neoformans. nih.govnih.gov Research indicates that AR-12 can enhance the activity of standard antifungal drugs. In a murine model of disseminated cryptococcosis, the combination of AR-12 with fluconazole (B54011) resulted in a significant reduction of the fungal burden in the brain. nih.govnih.gov This suggests a synergistic relationship between the two compounds. nih.govresearchgate.net The primary mechanism of its antifungal action is believed to be the inhibition of fungal acetyl coenzyme A (acetyl-CoA) synthetase. nih.govncats.ioresearchgate.net
Interactive Table: Antifungal Efficacy of AR-12 in C. neoformans Model
| Animal Model | Pathogen | Intervention | Key Finding | Source(s) |
| Murine Model | Cryptococcus neoformans | AR-12 in combination with Fluconazole | Increases the activity of fluconazole. | nih.gov, nih.gov |
| Murine Model | Cryptococcus neoformans | AR-12 in combination with Fluconazole | Decreased fungal burden in the brain. | nih.gov |
Models for Antibacterial Efficacy
The potential of AR-12 as an antibacterial agent has been evaluated in models of both extracellular and intracellular bacterial infections.
In a mouse air-pouch infection model using Group A Streptococcus (GAS), strain NZ131, AR-12 demonstrated a protective effect, particularly when combined with the antibiotic gentamicin (B1671437). researchgate.netnih.gov In this model, mice infected with a lethal dose of GAS and left untreated experienced 100% mortality within nine days. nih.gov Treatment with AR-12 alone (10 µg/kg) resulted in 100% mortality by day 12. nih.gov However, a combination therapy of AR-12 (10 µg/kg) and gentamicin (2 µg/kg) significantly improved the survival rate to 50%. nih.gov This suggests a synergistic antibacterial activity against GAS in an in vivo setting. researchgate.netnih.gov
Interactive Table: Antibacterial Efficacy of AR-12 in GAS Mouse Model
| Animal Model | Pathogen | Intervention | Survival Rate | Source(s) |
| Air-pouch infection | Group A Streptococcus (NZ131) | Untreated | 0% | nih.gov |
| Air-pouch infection | Group A Streptococcus (NZ131) | AR-12 (10 µg/kg) | 0% | nih.gov |
| Air-pouch infection | Group A Streptococcus (NZ131) | Gentamicin (2 µg/kg) | 25% | nih.gov |
| Air-pouch infection | Group A Streptococcus (NZ131) | AR-12 (10 µg/kg) + Gentamicin (2 µg/kg) | 50% | researchgate.net, nih.gov |
The efficacy of AR-12 has been tested against Mycobacterium abscessus, an opportunistic pathogen that can cause severe lung infections. nih.govnih.gov In a neutropenic mouse model designed to mimic pulmonary M. abscessus infection, AR-12 demonstrated significant antibacterial activity. nih.govnih.gov Treatment with AR-12 resulted in a significant reduction in the bacterial load found in the lungs of the infected mice. nih.govnih.gov This effect was notably greater than that observed with the antibiotic amikacin, highlighting AR-12's potent activity against intracellular bacteria. nih.gov
Interactive Table: Antibacterial Efficacy of AR-12 in M. abscessus Model
| Animal Model | Pathogen | Intervention | Key Finding | Source(s) |
| Neutropenic mouse pulmonary model | Mycobacterium abscessus | AR-12 | Caused a significant reduction in bacterial load in the lungs. | nih.gov, nih.gov |
| Neutropenic mouse pulmonary model | Mycobacterium abscessus | AR-12 | Exhibited greater intracellular antibacterial activity compared to amikacin. | nih.gov |
Models for Antiviral Efficacy
AR-12's broad-spectrum activity extends to viruses, with preclinical studies demonstrating its effectiveness in animal models of Zika virus infection.
The in vivo antiviral effects of AR-12 were assessed in a lethal mouse model using type I interferon receptor-deficient A129 mice infected with Zika virus (ZIKV). nih.govnih.gov Untreated infected mice uniformly succumbed to the infection. nih.govnih.gov In contrast, ZIKV-infected A129 mice treated with AR-12, administered either intraperitoneally or orally, showed significantly higher survival rates, ranging from 50.0% to 83.3%. nih.govnih.gov Treated mice also exhibited less body weight loss and had lower ZIKV RNA loads in their blood and tissues compared to the untreated control group. nih.govnih.gov These findings indicate a protective effect of AR-12 in a lethal model of ZIKV infection. nih.gov
Interactive Table: Antiviral Efficacy of AR-12 in Zika Virus Mouse Model
| Animal Model | Pathogen | Intervention | Survival Rate | Additional Outcomes | Source(s) |
| A129 Mice (type I interferon receptor-deficient) | Zika Virus (ZIKV) | Untreated | 0% | N/A | nih.gov, nih.gov |
| A129 Mice (type I interferon receptor-deficient) | Zika Virus (ZIKV) | AR-12 (intraperitoneal or oral) | 50.0% - 83.3% | Less body weight loss; Lower blood and tissue ZIKV RNA loads. | nih.gov, nih.gov |
Dengue Virus Infection Models
AR-12 has demonstrated potential as a therapeutic agent against the dengue virus (DENV) in preclinical studies. Research using a DENV-infected suckling mouse model has shown that treatment with AR-12, either before or after infection, can reduce virus replication and decrease mortality in the mice. nih.gov This suggests that AR-12 may be effective as both a prophylactic and a therapeutic treatment for dengue infection.
The antiviral activity of AR-12 extends to all four serotypes of the dengue virus. nih.govnih.gov The proposed mechanism of action involves the downregulation of the PI3K/AKT signaling pathway and the expression of GRP78, a cellular protein that DENV hijacks for its replication. nih.gov By inhibiting these host factors, AR-12 effectively suppresses DENV replication. nih.gov Further molecular docking studies suggest that AR-12 may also exert its inhibitory effects by interfering with the chaperone activities of heat shock proteins. nih.gov
The promising results from these in vivo studies provide a strong basis for further investigation into AR-12 as a novel drug for treating dengue fever, a significant global health concern with no currently approved antiviral treatment. nih.govnih.gov
Models for Antineoplastic Efficacy
AR-12 has shown significant antitumor activity in preclinical xenograft models using Huh7 human hepatocellular carcinoma cells. In studies with nude mice bearing established subcutaneous Huh7 tumor xenografts, oral administration of AR-12 resulted in a dose-dependent inhibition of tumor growth. glpbio.commedkoo.com Specifically, treatment led to a notable reduction in tumor volume compared to vehicle-treated controls. glpbio.com One study reported that AR-12 inhibited Huh7 tumor growth by 39.52% and 57.59% at two different dosages over a 28-day period. glpbio.com
The mechanism behind this antitumor effect involves the induction of autophagy within the xenografted tumors. glpbio.commedkoo.com Electron microscopy has confirmed the presence of autophagic features in the tumors of mice treated with AR-12. medkoo.com This induction of autophagic cell death, rather than apoptosis, appears to be a key mechanism of action for AR-12 in this cancer model. medkoo.com
The Huh7 xenograft model is a widely utilized preclinical tool for evaluating potential anticancer therapies for hepatocellular carcinoma. altogenlabs.comnih.gov The demonstrated efficacy of AR-12 in this model highlights its potential as a therapeutic agent for liver cancer.
Table 1: Efficacy of AR-12 in Huh7 Tumor Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Reference |
|---|---|---|
| AR-12 (Dose 1) | 39.52% | glpbio.com |
| AR-12 (Dose 2) | 57.59% | glpbio.com |
The preclinical evaluation of AR-12's antineoplastic efficacy has extended across a range of tumor models, including both orthotopic and subcutaneous xenografts, for various cancer types. Orthotopic models, where tumor cells are implanted into the organ of origin, are considered to provide a more clinically relevant tumor microenvironment compared to subcutaneous models. lidebiotech.comcriver.comherabiolabs.comnih.gov This allows for a more accurate assessment of a drug's potential therapeutic value. lidebiotech.com
While specific details on all the diverse orthotopic and subcutaneous tumor models tested with AR-12 are not exhaustively available in the provided context, the compound has shown broad activity in preclinical studies across numerous tumor types as a single agent. medkoo.com The use of these different models is crucial in cancer research to understand the complex dynamics of tumor growth, progression, and response to therapies. lidebiotech.com Subcutaneous models are often used for initial efficacy screening due to their simplicity, while orthotopic models provide deeper insights into tumor behavior and metastasis in a more realistic setting. herabiolabs.com
Models for Antiprion Efficacy
AR-12 has emerged as a promising compound in the fight against prion diseases, which are fatal neurodegenerative disorders. nih.gov In vivo studies using murine models of prion disease have demonstrated the anti-prion effects of AR-12. nih.gov Treatment with AR-12 significantly extended the survival time of mice infected with prions compared to untreated control groups. nih.gov This was the first study to show the in vivo anti-prion activity of AR-12. nih.gov
The mechanism of action for AR-12's antiprion effect is attributed to its ability to induce autophagy. nih.govnih.gov Autophagy is a cellular process responsible for the degradation of misfolded proteins, such as the pathological prion protein (PrPSc). nih.gov By stimulating autophagy, AR-12 enhances the clearance of PrPSc. nih.govnih.gov In vitro studies on prion-infected cell lines have shown that AR-12 can effectively reduce PrPSc levels and even cure the cells of the infection. nih.govresearchgate.net
A key advantage of AR-12 is its reported ability to effectively cross the blood-brain barrier, a critical feature for any drug targeting neurodegenerative diseases. nih.gov The positive results from these murine models suggest that AR-12 could be a valuable therapeutic agent for prion diseases and potentially other protein misfolding disorders. nih.govresearchgate.net
Table 2: Investigated Compounds in Preclinical Prion Disease Models
| Compound Name | Chemical Class/Activity | Reference |
|---|---|---|
| AR-12 hydrochloride | PDK1 inhibitor, Autophagy inducer | nih.govnih.gov |
| Rapamycin | mTOR inhibitor, Autophagy stimulator | nih.gov |
| TC-5RW | Cellulose ether | nih.gov |
Advanced Research Methodologies and Approaches
Chemical-Genetic Profiling Techniques
Chemical-genetic profiling in model organisms like yeast provides a powerful, unbiased approach to identify the biological pathways and specific protein targets affected by a small molecule. rsc.org This strategy relies on the principle that altering the dosage of a gene product can change a cell's sensitivity to a chemical, thereby revealing the gene's connection to the drug's mechanism. nih.gov
Researchers have employed chemical-genetic profiling in the budding yeast Saccharomyces cerevisiae to investigate AR-12. acs.orgnih.gov A key technique used is chemically induced haploinsufficiency profiling (HIP), where a library of heterozygous deletion mutants, each with a reduced dosage of a single gene, is screened for hypersensitivity to the compound. acs.org This method is particularly useful for identifying direct molecular targets, including essential genes. acs.orgnih.gov
In the case of AR-12, screening of heterozygous yeast mutants identified 70 mutants with altered susceptibility. acs.orgnih.gov Systematic analysis of this dataset pointed towards acetyl-CoA synthetase (Acs) as a primary target. nih.gov This hypothesis was further supported by the observation that AR-12 treatment in fungal cells leads to phenotypes consistent with the genetic reduction of acetyl-CoA synthetase activity, such as induced autophagy, decreased histone acetylation, and a loss of cellular integrity. acs.orgnih.gov
| Screening Method | Organism | Key Finding | Inferred Target/Pathway |
|---|---|---|---|
| Haploinsufficiency Profiling (HIP) | Saccharomyces cerevisiae | Identified 70 mutants with altered susceptibility to AR-12. acs.org | Acetyl-CoA Synthetase (Acs). nih.gov |
To further understand its effects, particularly in a pathogenic fungus, AR-12 was screened against a library of Candida albicans transcription factor mutants with homozygous deletions. nih.gov This type of screen, using strains where a non-essential gene is completely absent, helps to identify pathways that buffer the cell against the drug's effects. nih.gov The results from this screen indicated that AR-12 affects carbon metabolism in C. albicans. nih.gov Screening of a broader C. albicans homozygous deletion library, covering approximately 11% of the genome, has been used as a general strategy to identify genes for which deletion enhances susceptibility to antifungal agents. plos.org
Biochemical and Biophysical Characterization
Following the generation of hypotheses from genetic screens, biochemical and biophysical methods are employed to validate direct molecular interactions and characterize the nature of the inhibition.
Biochemical assays confirmed the findings from genetic screens, demonstrating that AR-12 directly inhibits acetyl-CoA synthetase. acs.orgnih.gov In vitro studies showed that AR-12 is a time-dependent, ATP-competitive inhibitor of yeast acetyl-CoA synthetase (Acs1). acs.orgresearchgate.net The inhibition was characterized by a mean IC₅₀ (half-maximal inhibitory concentration) of 18 ± 2 μM. nih.gov In contrast, AR-12 was found to be a weak inhibitor of the human acetyl-CoA synthetase ACCS2. nih.govnih.gov This enzymatic inhibition is consistent with observed cellular effects, such as reduced histone acetylation. acs.org
While AR-12 was initially proposed to inhibit other ATP-dependent enzymes like PDK1 and p21-activated kinases, subsequent enzymatic assays did not show inhibition of human PDK1 or a fungal ortholog by AR-12. acs.orgnih.gov However, other studies have identified AR-12 as a potent inhibitor of the bacterial sensor histidine kinase (HK) VanS, which is involved in vancomycin (B549263) resistance. researchgate.net
| Enzyme | Organism/Source | Inhibitory Activity | IC₅₀ |
|---|---|---|---|
| Acetyl-CoA Synthetase 1 (Acs1) | S. cerevisiae | ATP-competitive, time-dependent inhibitor. acs.orgnih.gov | 18 ± 2 μM. nih.gov |
| Acetyl-CoA Synthetase 2 (ACCS2) | Human | Weak inhibitor. nih.govnih.gov | Not specified. |
| PDK1 | Human | Inhibition not observed in specific assays. nih.gov | Not applicable. |
| Pkh2 (PDK1 ortholog) | C. neoformans (Fungus) | Inhibition not observed. nih.gov | Not applicable. |
| VanS (Histidine Kinase) | Enterococcus faecium (Bacterium) | Potent inhibitor. researchgate.net | Not specified. |
Proteomic studies using AR-12 (OSU-03012) as bait have revealed that the compound associates with multiple chaperone and chaperone-regulatory proteins. nih.gov These include GRP75, HSP75, BAG2, HSP27, and ULK-1. nih.gov Further research has shown that AR-12 inhibits the function and ATPase activities of several HSP90 and HSP70 family chaperones. nih.gov
The interaction with chaperones extends to GRP78 (also known as BiP or HSPA5), a key regulator of the endoplasmic reticulum (ER) stress response. nih.govnih.gov AR-12 treatment has been shown to lower the expression of GRP78 and destabilize the protein, significantly reducing its half-life from over 24 hours to approximately 10 hours. nih.gov This disruption of chaperone function is a significant aspect of AR-12's broad biological activity. nih.govnih.gov
| Chaperone Protein | Nature of Interaction/Effect | Method of Identification |
|---|---|---|
| GRP78 (BiP/HSPA5) | Expression lowered, protein destabilized. nih.gov | Western Blotting. nih.gov |
| HSP90 | Expression lowered, ATPase activity reduced. nih.govnih.gov | Western Blotting, ATPase Assays. nih.govnih.gov |
| HSP70 | Expression stimulated, ATPase activity reduced. nih.govnih.gov | Western Blotting, ATPase Assays. nih.govnih.gov |
| GRP75, HSP75, BAG2, HSP27, ULK-1 | Associated with AR-12 in pull-down. nih.gov | Proteomics. nih.gov |
Cellular and Molecular Biology Techniques
A variety of cellular and molecular biology techniques have been essential for characterizing the downstream consequences of AR-12 action inside the cell. Fluorescence microscopy has been used to visualize the induction of autophagy by monitoring the localization of GFP-tagged Atg8, a key autophagy-related protein. acs.org The same technique, combined with propidium (B1200493) iodide (PI) counter-staining, has been used to assess cell viability. acs.org
To study the effect of AR-12 on specific cellular pathways, researchers have utilized CRISPR/Cas9 gene-editing technology to create knockout cell lines, such as Atg5-deficient cells, to confirm the role of autophagy in the compound's activity. nih.gov Standard molecular techniques like Western blotting are routinely used to measure changes in the levels of specific proteins, such as the prion protein PrPSc, chaperones like GRP78, and autophagy markers like LC3-II, following treatment with AR-12. nih.govnih.gov Furthermore, highly sensitive techniques like the Real-Time Quaking-Induced Conversion (RT-QuIC) assay have been employed to quantify prion-seeding activity in cells treated with the compound. nih.gov These methods, in combination, provide a detailed picture of the cellular response to AR-12.
{"answer":"### 5.3. for AR-12 Hydrochloride\n\n#### 5.3.1. Immunoblot Analysis for Protein Expression and Modification\n\nImmunoblot analysis, also known as Western blotting, is a key technique used to investigate the effects of this compound on protein expression and modification. This method allows for the detection and quantification of specific proteins within a sample. sigmaaldrich.commdpi.com In studies involving AR-12, immunoblotting has been employed to assess changes in the levels of various proteins, providing insights into the compound's mechanism of action. nih.govnih.gov\n\nFor instance, research on the effect of AR-12 on Streptococcus pyogenes (Group A Streptococcus, GAS) utilized immunoblotting to analyze the expression of heat shock proteins and exotoxins. nih.govnih.gov In these experiments, total protein from GAS cultures treated with different concentrations of AR-12 was extracted and separated using SDS-PAGE. The separated proteins were then transferred to a membrane and probed with specific antibodies against proteins of interest, such as DnaK, GroEL, streptolysin O (SLO), and streptococcal pyrogenic exotoxin B (SPE B). nih.gov The results demonstrated that AR-12 treatment led to a significant reduction in the expression of DnaK, SLO, and SPE B, indicating that the compound inhibits the production of these key bacterial proteins. nih.govnih.gov\n\nTable 1: Effect of AR-12 on Protein Expression in S. pyogenes \n\n| Protein | AR-12 Concentration | Observed Effect |\n| :--- | :--- | :--- |\n| DnaK | 0.5 or 2.5 μg/mL | Significantly reduced nih.gov |\n| GroEL | 0.5 or 2.5 μg/mL | Slightly decreased nih.gov |\n| SLO | 0.5 μg/mL | Significant reduction nih.gov |\n| SPE B (zymogen and mature form) | 0.25 μg/mL | Reduction detected nih.gov |\n\n#### 5.3.2. Flow Cytometry for Cellular Content Analysis (e.g., Nucleic Acid, Protein)\n\nFlow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells as they pass one by one through a laser beam. clinicalflow.compasteur.fr This methodology has been applied in AR-12 research to assess its impact on cellular content, such as nucleic acids and proteins. nih.govnih.gov By staining cells with fluorescent dyes that bind to these macromolecules, researchers can quantify changes in cellular composition following treatment with AR-12. frontiersin.org\n\nIn a study investigating the bactericidal activity of AR-12 against S. pyogenes, flow cytometry was used to measure the nucleic acid and protein content of the bacteria. nih.govnih.gov The results from this analysis revealed that AR-12 caused a notable reduction in both the nucleic acid and protein content of GAS, providing further evidence of its disruptive effect on fundamental cellular processes. nih.govnih.gov\n\n#### 5.3.3. Microscopic Analysis of Cellular Morphology and Integrity (e.g., Scanning Electron Microscopy for Bacteria, Propidium Iodide Staining for Fungi)\n\nMicroscopic techniques are fundamental in visualizing the structural changes induced by AR-12 on a cellular level. researchgate.net\n\nScanning Electron Microscopy (SEM) for Bacteria: \n\nSEM has been instrumental in examining the morphological alterations in bacteria treated with AR-12. frontiersin.org In studies on S. pyogenes, SEM analysis of the NZ131 strain treated with AR-12 revealed significant changes to the bacterial architecture. nih.govresearchgate.net Untreated bacteria displayed smooth cell walls, whereas those treated with 2.5 μg/mL of AR-12 exhibited micro-spherical structures protruding from their cell walls, incomplete septa, and a decrease in bacterial division. nih.govresearchgate.net\n\nPropidium Iodide (PI) Staining for Fungi: \n\nPropidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, making it a valuable tool for assessing cell membrane integrity and viability in fungi. nih.govapsnet.orgnih.gov When the cell membrane is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence. nih.govunito.it Research on the antifungal properties of AR-12 has utilized PI staining to demonstrate its fungicidal effects. acs.org For example, in Saccharomyces cerevisiae, treatment with AR-12 led to an increase in PI-positive cells, indicating a loss of cellular membrane integrity. acs.org\n\nTable 2: Effect of AR-12 on Fungal Cell Integrity \n\n| Fungal Species | Treatment | Observation |\n| :--- | :--- | :--- |\n| S. cerevisiae | AR-12 (8 μg/mL) | Increased staining with propidium iodide, indicating loss of cellular integrity acs.org |\n\n#### 5.3.4. Autophagy Induction Assays (e.g., ATG5, Beclin1 expression)\n\nAutophagy is a cellular process involving the degradation of a cell's own components. Assays that measure the expression of key autophagy-related proteins, such as ATG5 and Beclin1, are used to determine if a compound induces this process. oup.comnih.gov AR-12 has been shown to induce autophagy in various cell types. acs.orgnih.gov\n\nIn S. cerevisiae, AR-12 was found to induce autophagy in a dose-dependent manner. acs.org Studies in human glioblastoma multiforme (GBM) cells have also shown that AR-12 enhances cell killing by increasing autophagy. nih.gov This was correlated with increased expression of autophagy-related proteins. Knockdown of ATG5 or Beclin1 suppressed the enhanced cell death, confirming the role of autophagy in the action of AR-12 in this context. nih.gov\n\n#### 5.3.5. Histone Acetylation Assessment\n\nHistone acetylation is an epigenetic modification that plays a crucial role in regulating gene expression. nih.govresearchgate.net The level of histone acetylation can be assessed using various techniques, often involving specific antibodies that recognize acetylated histones. nih.govresearchgate.net Research has shown that AR-12 can influence histone acetylation. acs.org\n\nIn a study involving the fungal pathogens Candida albicans, Saccharomyces cerevisiae, and Cryptococcus neoformans, AR-12 was found to reduce histone H3 acetylation. acs.org This effect is consistent with the hypothesis that AR-12 targets acetyl-CoA synthetase, an enzyme involved in providing the acetyl group for histone acetylation. acs.org\n\nTable 3: Effect of AR-12 on Histone H3 Acetylation in Fungi \n\n| Fungal Species | Treatment | Outcome on Histone H3 Acetylation |\n| :--- | :--- | :--- |\n| C. albicans | Subinhibitory AR-12 | Reduced acs.org |\n| S. cerevisiae | Subinhibitory AR-12 | Reduced acs.org |\n| C. neoformans | Subinhibitory AR-12 | Reduced acs.org |\n\n#### 5.3.6. Cell Viability Assays (e.g., WST-1 assay)\n\nThe WST-1 assay is a colorimetric assay used to quantify cell viability and proliferation. sigmaaldrich.cnmedsci.org It is based on the cleavage of the tetrazolium salt WST-1 to a formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. abcam.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells. abcam.com This assay has been employed to evaluate the cytotoxic effects of AR-12 on various cell lines. nih.gov\n\nFor instance, the viability of cell lines such as A549, HMEC-1, RAW264.7, and U937 has been assessed after treatment with AR-12. nih.gov Results indicated that at concentrations of ≤0.5 μg/mL, AR-12 showed no toxicity to these cell lines. nih.gov However, a significant increase in lactate (B86563) dehydrogenase (LDH) release, another indicator of cell death, was observed in HMEC-1 cells treated with 2.5 μg/mL of AR-12, suggesting cell-line specific toxicity at higher concentrations. nih.gov\n\n### 5.4. Translational Research Frameworks\n\nTranslational research provides a framework for moving basic scientific discoveries from the laboratory into clinical practice. nsw.gov.auresearchgate.netbmj.com This process is often conceptualized in phases, starting from preclinical research and moving through clinical trials to implementation and dissemination. nihr.ac.uk For a compound like AR-12, a translational research framework would guide its development from a promising chemical entity to a potential therapeutic agent. nih.govnih.gov\n\nInitially, preclinical studies using the advanced research methodologies described above (e.g., immunoblotting, flow cytometry, microscopy) are essential to understand the compound's mechanism of action and identify potential therapeutic targets. nih.govacs.orgnih.gov These in vitro and in vivo studies, such as those demonstrating the antibacterial and antifungal activity of AR-12, form the foundation of the translational pathway. nih.govnih.gov The findings from these studies, for example, the synergistic effect of AR-12 with existing antibiotics against Group A Streptococcus, provide a strong rationale for further investigation. nih.govnih.gov\n\nThe next steps in the translational framework would involve more complex in vivo models and eventually, if the data is promising, moving into clinical trials to assess safety and efficacy in humans. The ultimate goal of this framework is to translate the scientific understanding of AR-12 into tangible clinical applications. nsw.gov.au\n\n### Compound List\n\n| Compound Name |\n| :--- |\n| this compound |\n| Gentamicin (B1671437) |\n| Propidium Iodide |\n| Doxycycline |\n| Guanidinium hydrochloride |\n| Amikacin |\n| Clarithromycin |\n| Imipenem |\n| Cefoxitin |\n| Tigecycline |\n| Cisplatin |\n| Sorafenib |\n| Acetic anhydride (B1165640) |\n| Doxorubicin HCl |\n| Formaldehyde |\n| Dimethyl sulfoxide (B87167) |\n| Agarose |\n| Ethanol |\n| WST-1 |\n| Dithiothreitol |\n| Mercaptoethanol |\n| L-cysteine |\n| L-ascorbic acid |\n| Streptomycin |\n| Tris (2-carboxyethyl) phosphine (B1218219) hydrochloride |"}
Translational Research Frameworks
Repurposing Strategies for Existing Compounds
Drug repurposing, the identification of new therapeutic uses for existing or failed drugs, offers a streamlined and cost-effective alternative to de novo drug development. researchgate.net This approach leverages the known safety and pharmacokinetic profiles of compounds that have undergone preclinical and often clinical testing, thereby accelerating their potential translation to new indications. researchgate.netacs.org this compound serves as a prime example of this strategy, having been initially developed as an anticancer agent before its broad-spectrum antimicrobial activities were discovered.
Originally investigated as a potential first-in-class, orally available, targeted anti-cancer agent, AR-12 progressed to Phase I clinical trials for solid tumors and lymphoma. asm.orgncats.ioascopubs.org This initial development provided a foundation of human safety data, which is invaluable for repurposing efforts. asm.orgnih.gov The rationale for exploring new applications stems from the principle that many drugs interact with multiple cellular targets, a phenomenon known as polypharmacology, which can be exploited for new therapeutic benefits. nih.gov
Subsequent research efforts pivoted to investigate AR-12's potential against a wide array of pathogens. This strategic shift was often initiated by screening libraries of compounds, such as protein kinase inhibitors, for new biological activities. asm.orgnih.gov Through this approach, AR-12 was identified as having significant efficacy against various infectious agents, a critical finding given the rise of antimicrobial resistance. nih.gov
The repurposing of AR-12 has demonstrated its potential as a:
Broad-spectrum antifungal agent: It has shown activity against a range of fungi including Candida albicans, Cryptococcus neoformans, and various molds and dimorphic fungi. asm.orgnih.gov
Broad-spectrum antiviral agent: Studies have indicated its ability to inhibit the replication of numerous viruses, including Ebola, Marburg, Zika, and even SARS-CoV-2. uni.lunih.gov
Antibacterial agent: AR-12 has demonstrated bactericidal effects against bacteria such as Group A Streptococcus, Salmonella, and notably, the multidrug-resistant Mycobacterium abscessus. nih.govnih.gov
The European Commission has granted orphan drug designation to AR-12 in combination with other antimicrobials for the treatment of cryptococcosis and tularemia, further validating its potential in infectious diseases.
Interactive Table: Repurposed Therapeutic Applications of this compound
| Therapeutic Area | Pathogen/Disease | Key Research Findings |
| Antifungal | Candida spp., Cryptococcus neoformans, Aspergillus spp. | Demonstrates broad-spectrum fungicidal activity, including against drug-resistant strains. asm.orgnih.gov |
| Antiviral | SARS-CoV-2, Ebola, Marburg, Zika, Influenza | Inhibits viral replication by targeting host cell processes essential for viral reproduction. uni.lunih.gov |
| Antibacterial | Mycobacterium abscessus, Group A Streptococcus, Salmonella | Exhibits direct bactericidal activity and can overcome multidrug resistance. nih.govnih.gov |
| Anticancer | Solid Tumors, Lymphoma | Initially developed as a PDK-1 inhibitor; has undergone Phase I clinical trials. asm.orgncats.ioascopubs.org |
| Antiparasitic | Leishmania donovani | Shows activity against parasitic protozoa. |
| Anti-prion | Prion diseases | Clears prion-infected cells in vitro. nih.gov |
Identification of Novel Molecular Targets
A crucial aspect of understanding a compound's therapeutic potential and advancing its development is the precise identification of its molecular targets. The investigation into this compound's mechanism of action illustrates a dynamic process of scientific inquiry, moving from an initial hypothesis to the discovery of novel targets.
Initially, AR-12 was proposed to be an inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1), a key enzyme in cellular growth and proliferation pathways. asm.orgncats.io However, subsequent studies by multiple research groups, including in vitro kinase assays with both human and fungal PDK1 orthologs, failed to consistently observe significant inhibition of this enzyme by AR-12. nih.govnih.gov This discrepancy prompted a search for alternative molecular targets to explain its potent biological activities.
A significant breakthrough came from a yeast-based chemical-genetic profiling approach. nih.govnih.gov This methodology led to the identification of acetyl-CoA synthetase (Acs) as a bona fide molecular target of AR-12. acs.orgnih.govnih.gov Key findings from this line of research include:
AR-12 acts as an ATP-competitive, time-dependent inhibitor of yeast acetyl-CoA synthetase. acs.orgnih.gov
The inhibition of Acs in fungi leads to decreased histone acetylation and a loss of cellular integrity, consistent with the compound's fungicidal effects. nih.gov
While AR-12 strongly inhibits fungal Acs, it is a weak inhibitor of the human ortholog, ACCS2. nih.gov This selectivity is promising, as mammalian cells primarily use a different enzyme, ATP-citrate lyase, for acetyl-CoA synthesis, suggesting a potential therapeutic window. nih.govnih.gov
In addition to acetyl-CoA synthetase, another novel and critical target identified for AR-12 is the 78-kDa glucose-regulated protein (GRP78) , also known as BiP or HSPA5. nih.govmdpi.com GRP78 is a master regulator chaperone protein involved in protein folding and the endoplasmic reticulum (ER) stress response. nih.govpnas.org Research has shown that:
AR-12 inhibits GRP78, leading to a reduction in the levels of multiple chaperone proteins. nih.gov
This inhibition of chaperone function disrupts the proper folding of viral proteins, thereby acting as a broad-spectrum antiviral mechanism. ncats.ionih.gov
In cancer cells, targeting GRP78 with AR-12 can induce toxic ER stress, leading to cell death. mdpi.com
The identification of these novel targets has profoundly clarified the mechanistic basis for AR-12's diverse biological effects, moving beyond the initial PDK-1 hypothesis.
Interactive Table: Molecular Targets of this compound
| Target | Target Class | Method of Identification | Implicated Activity |
| Acetyl-CoA Synthetase (Acs) | Enzyme (Ligase) | Chemical-genetic profiling in yeast acs.orgnih.govnih.gov | Antifungal acs.orgnih.govnih.gov |
| GRP78/BiP (HSPA5) | Chaperone Protein | Biochemical assays, expression analysis nih.govmdpi.com | Anticancer, Antiviral nih.govmdpi.com |
| PDK-1 (disputed) | Enzyme (Kinase) | Initial hypothesis from anticancer screens asm.orgncats.io | Anticancer (now largely considered not the primary target) nih.govnih.gov |
Development of Predictive Preclinical Models
The evaluation of a compound's therapeutic efficacy and mechanism of action relies heavily on the use of robust and predictive preclinical models. For this compound, a diverse range of in vitro and in vivo models has been instrumental in characterizing its activity across different disease contexts.
In Vitro Models:
Cancer Cell Lines: A multitude of cancer cell lines have been used to assess the anti-tumor effects of AR-12. For instance, it was shown to inhibit the viability of PC-3 prostate cancer cells and induce apoptosis. medchemexpress.com Its efficacy has also been demonstrated in models of breast cancer (MDA-MB-435/LCC6/Her-2), other prostate cancer lines (LNCaP, 22Rv1), and various solid tumors. asm.orgascopubs.orgmedchemexpress.comascentage.com These cell-based assays are crucial for initial screening, dose-response studies, and mechanistic investigations.
Microbial Cultures: The antimicrobial activity of AR-12 has been extensively characterized using pure cultures of pathogens. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays have been performed on a wide spectrum of fungi (Candida spp., C. neoformans, Fusarium, Mucor) and bacteria (M. abscessus). asm.orgnih.govasm.org These models are fundamental for determining the compound's spectrum of activity and potency.
Infected Host Cells: To model intracellular infections, macrophage cell lines have been infected with pathogens like M. abscessus to evaluate the ability of AR-12 to kill bacteria residing within host cells. nih.gov Similarly, various cell lines have been used to test AR-12's ability to inhibit the replication of viruses like Chikungunya, Ebola, and SARS-CoV-2. uni.lunih.gov
Specialized Cell Models: The activity of AR-12 has also been explored in more specialized systems, such as prion-infected neuroblastoma cells (ScN2a), where it was shown to clear the infectious prions. nih.gov
In Vivo Models:
Murine Models of Infectious Disease: Animal models are critical for evaluating a drug's efficacy in a complex biological system. AR-12 has been tested in:
A murine model of cryptococcosis, where it improved the activity of fluconazole (B54011). asm.orgasm.org
A neutropenic mouse model of pulmonary M. abscessus infection, where it significantly reduced the bacterial load in the lungs. nih.gov
An animal model of hemorrhagic fever virus, where it increased survival rates. nih.gov
Xenograft Models of Cancer: To assess anti-cancer activity in vivo, human tumor cells (e.g., LNCaP, 22Rv1) are implanted into immunocompromised mice. AR-12 has shown significant antitumor activity in such xenograft models. ascentage.com
These preclinical models, spanning from simple cell cultures to complex animal infection and cancer models, have been indispensable for building the case for AR-12's therapeutic potential and guiding its development.
Whole Genome CRISPR Screening for Mechanistic Elucidation
Unbiased, genome-wide screening techniques are powerful tools for elucidating a drug's mechanism of action and identifying genes that mediate sensitivity or resistance. While direct evidence of whole-genome CRISPR-Cas9 screens being applied to AR-12 is not prominent in the literature, the principles of such screens are embodied by the chemical-genetic profiling approaches extensively used in yeast to unravel its targets. wikipedia.orgsynthego.com
Chemical-Genetic Profiling in Yeast:
The primary method used to identify the novel targets of AR-12 was chemical-genetic profiling, a technique that systematically assesses how the deletion of individual genes affects a cell's sensitivity to a compound. nih.govoup.com The most common approaches used are:
Haploinsufficiency Profiling (HIP): This method uses a collection of yeast strains where each strain has one of the two copies of a single gene deleted (heterozygous deletion). acs.orgpnas.org The underlying principle is that reducing the gene dosage of a drug's target protein will make the cell hypersensitive to that drug. By growing the entire pool of ~6,000 heterozygous deletion mutants in the presence of AR-12, researchers can identify which strains are selectively depleted. acs.orgnih.gov This was precisely the approach that pinpointed acetyl-CoA synthetase (ACS2) as a key target of AR-12, as the acs2Δ/ACS2 heterozygous mutant showed a significant fitness defect in the presence of the compound. acs.orgnih.gov
Homozygous Deletion Profiling: This approach uses a library of yeast strains where each non-essential gene is completely deleted. Screening this library against a compound can reveal pathways that, when inactivated, confer sensitivity or resistance. This method helped to further characterize the cellular processes affected by AR-12.
Conceptual Application of CRISPR Screening:
Whole-genome CRISPR-Cas9 knockout screens in human cells operate on a similar principle to yeast deletion screening. wikipedia.orgthno.org A library of single guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells expressing the Cas9 nuclease. This creates a pooled population of cells, each with a different gene knocked out. By treating this population with a drug like AR-12, researchers can identify:
Genes causing sensitization: sgRNAs that are depleted from the surviving population point to genes whose loss makes cells more sensitive to the drug. These may represent components of parallel survival pathways.
Genes causing resistance: sgRNAs that are enriched in the surviving population indicate genes whose inactivation confers resistance. These often include the drug's direct target or components of the target pathway.
While yeast-based screens were pivotal for AR-12, the application of whole-genome CRISPR screens in human cell models would be a logical next step to further validate its targets in a mammalian system and to uncover novel resistance mechanisms or synergistic drug combinations, particularly for its anticancer applications. nih.govrupress.org
Future Directions in Ar 12 Hydrochloride Research
Development of Advanced Preclinical Models for Specific Disease Contexts
To fully evaluate the therapeutic potential of AR-12 hydrochloride, the development and utilization of more sophisticated preclinical models that accurately recapitulate human diseases are essential. While traditional cell culture and animal models have been valuable, they often have limitations in predicting clinical outcomes.
For its anticancer applications, the use of patient-derived organoids and xenograft (PDX) models is a promising avenue. These models better represent the heterogeneity and complexity of human tumors compared to established cancer cell lines. Testing AR-12, both as a single agent and in combination therapies, in a panel of organoid and PDX models from different cancer types could provide more predictive insights into its efficacy and help identify patient populations most likely to respond.
In the context of its antiviral activity, particularly against neurotropic viruses like Zika, the development of more relevant neurological models is crucial. nih.govmdpi.com This could include brain organoids or advanced animal models that better mimic the neurological complications seen in humans. For respiratory viruses like SARS-CoV-2, the use of human primary bronchial epithelial cells cultured at an air-liquid interface provides a more physiologically relevant system to study infection and the effects of antiviral compounds like AR-12. biorxiv.org
For infectious diseases, immunocompromised animal models are often necessary to mimic the clinical presentation in vulnerable patient populations. For example, a murine respiratory infection model under immunocompromised conditions was used to evaluate the efficacy of AR-12 against M. abscessus. nih.gov Similarly, type I interferon receptor-deficient A129 mice have been used as a lethal model for Zika virus infection to test the in vivo efficacy of AR-12. nih.gov
Future research should focus on leveraging these advanced preclinical models to gain a deeper understanding of AR-12's efficacy in specific disease contexts. This will be critical for guiding the design of future clinical trials and for the successful translation of this promising compound from the laboratory to the clinic.
Integration of Omics Data for Comprehensive Mechanistic Understanding
The integration of multiple "omics" datasets—such as proteomics, transcriptomics, metabolomics, and genomics—offers a powerful approach to unravel the complex mechanisms of action of drugs like this compound. nih.govnih.govbiorxiv.org This systems-level perspective can move beyond a one-drug-one-target view to a more holistic understanding of how AR-12 perturbs cellular networks.
Proteomic studies have already been instrumental in identifying the interaction of AR-12 with chaperone proteins. researchgate.netnih.gov Future quantitative proteomics, or "shotgun proteomics," can be used to globally assess changes in protein expression and phosphorylation (phosphoproteomics) in response to AR-12 treatment in various disease models. nih.govacs.org This can help to map the signaling pathways that are most significantly affected by the drug. For example, integrating phosphoproteomics and transcriptomics data can provide a more complete picture of how AR-12 modulates signaling cascades and downstream gene expression. nih.gov
Transcriptomics can reveal the global changes in gene expression induced by AR-12, providing clues about the cellular processes that are up- or downregulated. Metabolomics, the study of small molecule metabolites, can shed light on how AR-12 affects cellular metabolism, which is particularly relevant given its known inhibition of acetyl-CoA synthetase. nih.gov
The real power comes from the computational integration of these multi-omics datasets with prior knowledge of biological networks. nih.govembopress.org Methods like Causal Oriented Search of Multi-Omics Space (COSMOS) can be used to generate mechanistic hypotheses that explain the observed molecular changes. nih.gov By applying these integrative approaches to data from cells or tissues treated with AR-12, researchers can build comprehensive models of its mechanism of action. This can help to identify novel biomarkers of drug response, predict synergistic drug combinations, and provide a deeper rationale for its use in specific diseases. nyu.eduplos.org The application of machine learning and artificial intelligence to these large datasets will be crucial for extracting meaningful patterns and generating testable hypotheses. nyu.eduplos.org
Q & A
Q. What is the primary mechanism of action of AR-12 hydrochloride in oncology and antiviral research?
this compound (OSU-03012) primarily inhibits phosphoinositide-dependent kinase-1 (PDK-1), disrupting downstream signaling pathways like Akt/mTOR, which are critical for cancer cell survival and viral replication . In antiviral contexts, it suppresses GRP78, a chaperone protein essential for viral entry and replication, as demonstrated in SARS-CoV-2 studies using colon cancer cell lines (A300 vs. T300 variants) . Researchers should validate target engagement via Western blotting for PDK-1 and GRP78 expression, complemented by viral load quantification (e.g., RT-qPCR).
Q. What in vitro models are recommended for assessing AR-12's antiviral efficacy?
Use matched cell lines with differential GRP78 and ACE2 expression to model viral susceptibility. For example, colon cancer cells expressing the T300 variant of GRP78 show higher ACE2 levels, making them suitable for studying SARS-CoV-2 entry . Include controls with PDK-1 knockdown or GRP78 inhibitors (e.g., HA15) to isolate AR-12-specific effects.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA hazard communication standards, including PPE (gloves, lab coats, eye protection) and proper ventilation. Store AR-12 in locked cabinets, and dispose of waste via approved facilities. Document training per institutional chemical hygiene plans, referencing safety data sheets (SDS) for handling emergencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in AR-12's efficacy across heterogeneous cell lines?
Conduct dose-response assays (e.g., 0.1–10 µM) with standardized viability metrics (MTT/CellTiter-Glo) to account for cell-specific IC50 variations. Use transcriptomic profiling (RNA-seq) to identify resistance markers, such as upregulated efflux pumps or compensatory survival pathways. Cross-validate findings in 3D spheroid or co-culture models to mimic tumor-microenvironment interactions .
Q. What experimental design optimizes AR-12 encapsulation in drug delivery systems?
Encapsulate AR-12 in acetalated dextran (Ace-DEX) microparticles using double-emulsion solvent evaporation. Characterize encapsulation efficiency via HPLC and release kinetics using PBS (pH 7.4 vs. 5.5). Validate bioactivity post-encapsulation through cytotoxicity assays (e.g., CCK-8) in cancer/viral models .
Q. How should statistical analyses be structured for AR-12 dose-response studies?
Use one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., untreated vs. AR-12-treated vs. positive controls). Report means ± SEM and ensure p < 0.05 significance thresholds. For non-linear dose responses, apply four-parameter logistic models (GraphPad Prism) to calculate EC50/IC50 values .
Q. What strategies mitigate off-target effects in AR-12 studies?
Combine AR-12 with isoform-specific kinase inhibitors (e.g., GSK2334470 for PDK-1) to confirm on-target effects. Use CRISPR/Cas9 knockout models for GRP78 or PDK-1 to establish causal relationships. Include off-target panels (e.g., KinomeScan) to assess selectivity .
Methodological Considerations
- Reproducibility : Document batch-specific AR-12 activity (e.g., certificates of analysis) and adhere to journal guidelines for experimental details (e.g., Beilstein Journal of Organic Chemistry standards) .
- Data Presentation : Limit figures to essential dose-response curves and mechanistic diagrams. Supplementary files should include raw statistical data and extended methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
